molecular formula C17H20N4O2S B2944054 (4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone CAS No. 2034245-44-6

(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone

Cat. No.: B2944054
CAS No.: 2034245-44-6
M. Wt: 344.43
InChI Key: IUUXKFXBYZMVRT-UHFFFAOYSA-N
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Description

The compound “(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-2-yl)(4-(thiophene-2-carbonyl)piperazin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound. It’s important to note that the properties of the specific compound you’re asking about may vary .

Scientific Research Applications

Molecular Interactions and Pharmacophore Models

One study explored the molecular interactions of a similar antagonist compound with the CB1 cannabinoid receptor. Through conformational analysis using the AM1 molecular orbital method, the research identified distinct conformations that contribute to the compound's binding affinity with the receptor. The study developed unified pharmacophore models for CB1 receptor ligands, suggesting the importance of specific molecular features for receptor interaction (Shim et al., 2002).

Heterocyclic Core Structures in Antagonists

Another research focused on the synthesis of small molecules with a heterocyclic core, aiming to identify high-affinity antagonists for specific receptors. This study highlighted the significance of diverse central hetero-aromatic linkers, including thiophene, in contributing to the compound's binding affinity and selectivity (Swanson et al., 2009).

Antimicrobial and Antimycobacterial Activities

Research into nicotinic acid hydrazide derivatives, including compounds structurally related to the one , demonstrated antimicrobial and antimycobacterial activities. These findings suggest potential applications in developing treatments for infections caused by various microbial agents (R.V.Sidhaye et al., 2011).

Novel Transformations in Heterocyclic Chemistry

A study on novel transformations of amino and carbonyl/nitrile groups in thiophene derivatives revealed new pathways for synthesizing complex heterocyclic structures. Such transformations could be pivotal in designing new compounds with enhanced pharmacological profiles (Pokhodylo et al., 2010).

Isomorphism in Heterocyclic Compounds

Research on isomorphous structures in small heterocyclic compounds, including those with thiophene components, demonstrated the rule of chlorine-methyl exchange. Understanding such isomorphism can be crucial in predicting the behavior of similar compounds in various chemical environments (Swamy et al., 2013).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could provide valuable insights into its potential applications and risks .

Properties

IUPAC Name

[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c22-16(14-12-13-4-1-2-6-21(13)18-14)19-7-9-20(10-8-19)17(23)15-5-3-11-24-15/h3,5,11-12H,1-2,4,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUUXKFXBYZMVRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C4=CC=CS4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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